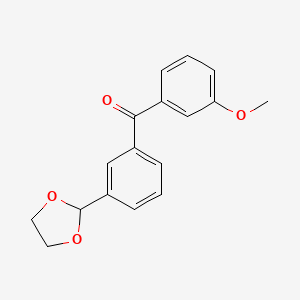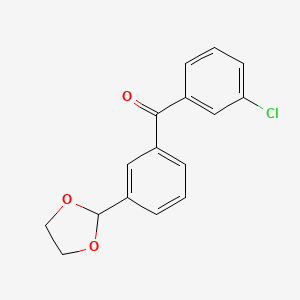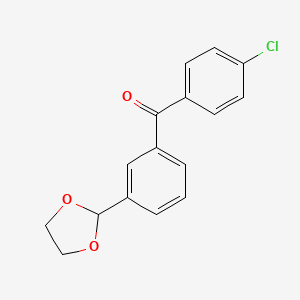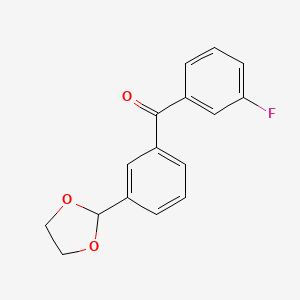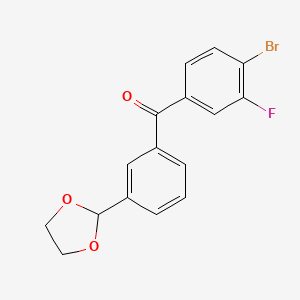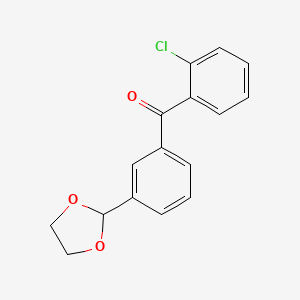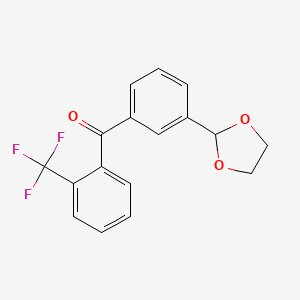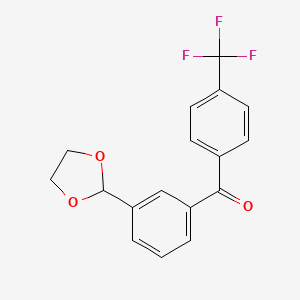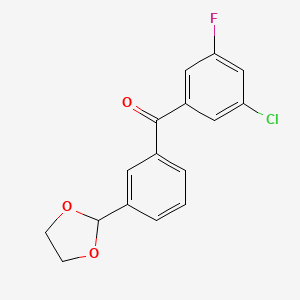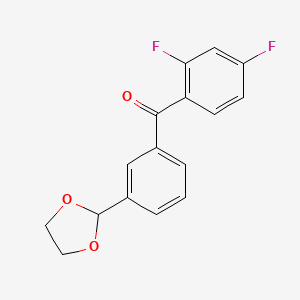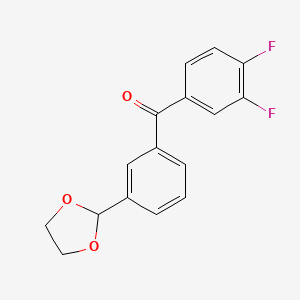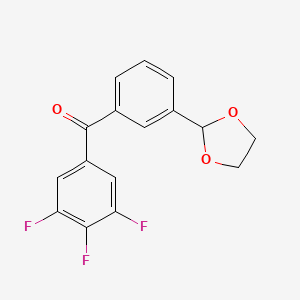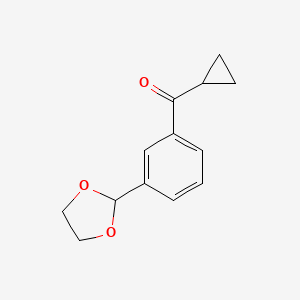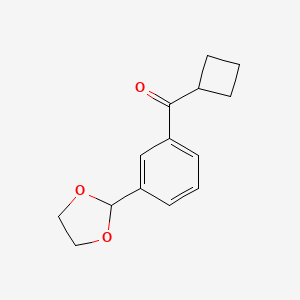
Tert-butyl 2-(2-cyanophenoxy)acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl compounds can involve various strategies, including the use of tert-butyl cyanoacetate as a raw material. For example, the synthesis of 3-chloro-2-nitrophenylacetonitrile from tert-butyl cyanoacetate demonstrates the versatility of tert-butyl compounds in organic synthesis . This suggests that tert-butyl 2-(2-cyanophenoxy)acetate could potentially be synthesized through similar methods, using tert-butyl cyanoacetate and appropriate phenolic derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be characterized using techniques such as IR, ^1H NMR, and MS, as demonstrated in the study of 2-(4-tert-butyl-phenoxymethyl)-3-quinolinic acids . These techniques would likely be applicable to tert-butyl 2-(2-cyanophenoxy)acetate, allowing for the determination of its structural features and confirmation of its synthesis.
Chemical Reactions Analysis
Tert-butyl compounds can undergo various chemical reactions, including oxidation and cyclization. The electrochemical oxidation of tert-butyl phenols has been studied, revealing the formation of phenoxy radicals and phenoxonium ions . These findings could be relevant to the oxidation behavior of tert-butyl 2-(2-cyanophenoxy)acetate. Additionally, cyclization reactions, as seen with tert-butyl-phenoxymethyl-quinolinic acids, could also be a consideration for tert-butyl 2-(2-cyanophenoxy)acetate if it possesses a suitable leaving group or electrophilic center .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group's steric effects and the electronic properties of the other substituents. For instance, the retardation of vinyl acetate polymerization by 4-methyl-2,6-di-tert-butylphenol is a result of the phenol's ability to act as a radical scavenger . This suggests that tert-butyl 2-(2-cyanopheno
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Tert-butyl 2-(2-cyanophenoxy)acetate serves as a precursor in various synthetic chemical reactions. For example, it has been used in the synthesis of 3-chloro-2-nitro benzyl cyanide, demonstrating its role in the preparation of complex organic compounds. The study investigated the effects of feed composition, reaction temperature, and time on the yield, optimizing conditions for maximum efficiency (Dong-yuan, 2009).
Catalysis and Reaction Mechanisms
Research into catalysis and reaction mechanisms has also involved tert-butyl 2-(2-cyanophenoxy)acetate. In one study, acetates were alkylated with primary alcohols and α,ω-diols in the presence of tert-BuOK under the influence of IrCl(cod), highlighting the compound's versatility in catalytic processes and its potential as a reagent in organic synthesis (Iuchi, Obora, & Ishii, 2010).
Antioxidant Activities and Solvent Effects
The compound's structural analogs have been studied for their antioxidant activities, which could indirectly relate to tert-butyl 2-(2-cyanophenoxy)acetate's potential applications. For instance, the H-atom donating activities of related phenols and catechols were measured, providing insights into the antioxidant properties and how they are influenced by different media, which could be relevant for understanding the behavior of tert-butyl 2-(2-cyanophenoxy)acetate in various environments (Barclay, Edwards, & Vinqvist, 1999).
Environmental and Industrial Applications
The degradation pathways of compounds structurally similar to tert-butyl 2-(2-cyanophenoxy)acetate, such as methyl tert-butyl ether (MTBE), have been studied under UV/H2O2 processes, shedding light on potential environmental applications and the breakdown of related compounds in water treatment processes (Stefan, Mack, & Bolton, 2000).
Safety And Hazards
Tert-butyl 2-(2-cyanophenoxy)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
tert-butyl 2-(2-cyanophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEWIHUKPMGDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-cyanophenoxy)acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


